4-Methyl-2-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a nitrile and a ketone, characterized by the presence of a nitrile group (-C≡N) and a ketone group (C=O) in its structure. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2-oxopentanenitrile can be synthesized through several methods. One common method involves the reaction of 4-methyl-2-pentanone with cyanide sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amides.
Scientific Research Applications
4-Methyl-2-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxopentanenitrile involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxopentanenitrile
- 4-Methyl-2-oxovarelonitrile
- 3-Methylbutyryl cyanide
- Pentanenitrile, 4-methyl-2-oxo-
Uniqueness
4-Methyl-2-oxopentanenitrile is unique due to its specific combination of a nitrile and a ketone group, which imparts distinct chemical reactivity and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
66582-16-9 |
---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
3-methylbutanoyl cyanide |
InChI |
InChI=1S/C6H9NO/c1-5(2)3-6(8)4-7/h5H,3H2,1-2H3 |
InChI Key |
UYCTVHPXUZNWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.